molecular formula C11H13NO2 B8290504 (4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine

(4E)-N-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-imine

Cat. No. B8290504
M. Wt: 191.23 g/mol
InChI Key: PQXMCJHBSNVRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812019B2

Procedure details

The title compound was prepared using the procedure as described in Example 7B, substituting the product of Example 10A for the product of Example 7A. 1H NMR (300 MHz, CDCl3) δ 7.03 (dd, 1H, J=9.1 and 3.1 Hz), 6.85 (m, 1H), 6.74 (m, 1H,), 4.15-4.29 (m, 2H), 4.02 (m, 1H), 2.10-2.20 (m, 1H), 1.79-1.89 (m, 1H). MS (DCI) m/e 168 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=2)[O:7][CH2:6][CH2:5]1.CON=C1C2C(=CC=C(C)C=2)OCC1>>[F:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[O:7][CH2:6][CH2:5][CH:4]2[NH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C1CCOC2=CC=C(C=C12)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C1CCOC2=CC=C(C=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(CCOC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.